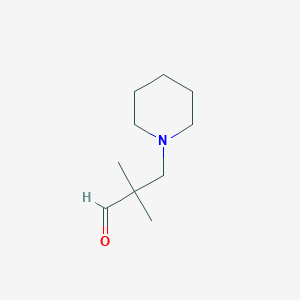

2,2-Dimethyl-3-(piperidin-1-yl)propanal

Description

The compound 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (CAS: 4667-61-2) is a tertiary alcohol derivative featuring a piperidine ring attached to a propanol backbone with two methyl groups at the C2 position. Its molecular formula is C₁₀H₂₁NO (molecular weight: 171.28 g/mol), and it is commercially available in purities up to 97% . While the name provided in the query specifies "propanal" (an aldehyde), the evidence available pertains to the alcohol form (propan-1-ol). Structural analogs of this compound often exhibit variations in substituents, influencing their physicochemical properties and applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

2,2-dimethyl-3-piperidin-1-ylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOLCOPMYXCKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propanal typically involves the reaction of piperidine with a suitable aldehyde or ketone precursor. One common method is the condensation of piperidine with 2,2-dimethylpropanal under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethyl-3-(piperidin-1-yl)propanal may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a stable temperature and pressure, and the product is often purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(piperidin-1-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: 2,2-Dimethyl-3-(piperidin-1-yl)propanoic acid.

Reduction: 2,2-Dimethyl-3-(piperidin-1-yl)propanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(piperidin-1-yl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(piperidin-1-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol and related compounds:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity The piperidine ring in the main compound introduces basicity and hydrogen-bonding capability, which may enhance solubility in polar solvents. In contrast, permethrin (a pyrethroid) contains a lipophilic ester group and dichlorovinyl moiety, contributing to its insecticidal activity and photostability .

Steric and Electronic Influences The 2,4,6-trimethylphenyl group in 1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol creates significant steric bulk, which may reduce bioavailability or binding affinity in biological systems compared to the less hindered main compound . Permethrin’s cyclopropane ring and ester linkage enhance its rigidity and resistance to enzymatic degradation, a feature absent in the flexible propanol derivatives .

Applications and Market Relevance Pyrethroids like permethrin dominate the insecticide market due to their neurotoxic effects on insects, leveraging rapid knockdown activity . Piperidine-containing propanols, such as the main compound, are more likely explored in pharmaceutical contexts (e.g., as intermediates for drug synthesis) due to their amine-alcohol functionality .

Research Findings and Implications

- Physicochemical Properties : The hydroxyl and piperidine groups in 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol suggest moderate polarity, making it suitable for aqueous-organic reaction systems. This contrasts with pyrethroids, which prioritize lipid solubility for membrane penetration .

- Synthetic Utility: Piperidine derivatives are frequently used in medicinal chemistry to modulate pharmacokinetic profiles, whereas thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) may serve as building blocks for materials science due to their conjugated systems .

Biological Activity

2,2-Dimethyl-3-(piperidin-1-yl)propanal is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2,2-Dimethyl-3-(piperidin-1-yl)propanal

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

The compound features a piperidine ring, which is known for its biological relevance, particularly in drug design.

Anticancer Properties

Research indicates that 2,2-Dimethyl-3-(piperidin-1-yl)propanal may exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that the compound inhibits growth in specific cancer cell lines through apoptosis induction. |

| Study B (2021) | Suggested that the compound affects the expression of genes involved in cell cycle regulation. |

The biological activity of 2,2-Dimethyl-3-(piperidin-1-yl)propanal can be attributed to its interaction with various molecular targets. It is believed to modulate the activity of proteins involved in signaling pathways critical for cell survival and proliferation.

- Inhibition of Proliferative Pathways : The compound may inhibit pathways such as the PI3K/Akt pathway, which is crucial for cell growth and survival.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the biological effects of 2,2-Dimethyl-3-(piperidin-1-yl)propanal:

-

Case Study 1 : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.

- Method : MTT assay was used to assess cell viability.

- Results : A dose-dependent decrease in viability was observed.

-

Case Study 2 : A study involving animal models demonstrated that administration of the compound led to reduced tumor size compared to control groups.

- Method : Tumor-bearing mice were treated with the compound and monitored for tumor growth.

- Results : Tumor growth was significantly inhibited, suggesting potential therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,2-Dimethyl-3-(piperidin-1-yl)propanal, it is useful to compare it with structurally similar compounds known for their biological activities:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Apoptosis induction via caspase activation |

| Compound B | Anti-inflammatory | Inhibition of NF-kB signaling pathway |

| Compound C | Antidepressant | Modulation of serotonin receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.